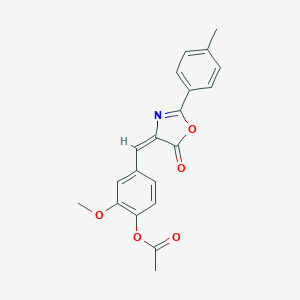
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid, also known as Br-ADPR, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of adenosine diphosphate ribose (ADPR) and has been shown to have various biochemical and physiological effects.
作用機序
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid works by binding to and activating the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes. This leads to the synthesis of poly(ADP-ribose) (PAR) chains, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance DNA repair, promote cell survival, and inhibit cell death. It has also been shown to modulate cell signaling pathways, including those involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of using 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid in lab experiments is its ability to selectively activate PARP, which can be useful in studying the role of PARP in cellular processes. However, one limitation is that it can be difficult to control the concentration of this compound in cells, which can affect the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid. One area of interest is its potential use in cancer therapy, as it has been shown to sensitize cancer cells to chemotherapy and radiation. Another area of interest is its potential use in neuroprotection, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular processes.
合成法
The synthesis of 3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid involves the reaction of 8-bromo-3-methyl-1,2,6,7-tetrahydro-2,6-dioxo-7H-purine-7-carboxylic acid with 3-aminopropanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
3-(8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanoic acid has been studied for its potential use in scientific research, particularly in the field of molecular biology. It has been shown to have various effects on cellular processes, including DNA repair, cell signaling, and apoptosis.
特性
分子式 |
C9H9BrN4O4 |
|---|---|
分子量 |
317.1 g/mol |
IUPAC名 |
3-(8-bromo-3-methyl-2,6-dioxopurin-7-yl)propanoic acid |
InChI |
InChI=1S/C9H9BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)3-2-4(15)16/h2-3H2,1H3,(H,15,16)(H,12,17,18) |
InChIキー |
BSYNDTWJGJLIAB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273951.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273952.png)


![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)
![1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)


![9-methoxy-2,3-dimethyl-7,12-dihydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-4(6H)-one](/img/structure/B273977.png)


